molecular formula C17H18F3N3O B2467365 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034337-41-0

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2467365
CAS RN: 2034337-41-0
M. Wt: 337.346
InChI Key: KMSQWBZJSSPCIB-UHFFFAOYSA-N
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Description

The compound “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The pyrazole core is an important class of nitrogen-containing heterocycles and is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives has been reported through two distinct routes . Route A is based on the hydrogenation of pyrazolo[1,5-a]pyridines , and route B is based on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .

Scientific Research Applications

Energetic Materials

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a heat-resistant explosive. Notably, two novel fused-ring energetic compounds derived from this structure have been synthesized: 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) . These compounds exhibit excellent thermal stability, with compound 4 having an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene). Their high density and superior thermal decomposition temperature make them promising candidates for energetic materials.

Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core has attracted interest in drug discovery due to its diverse biological activities. Researchers have explored concise synthetic routes to derivatives with pharmacological potential. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . These compounds may exhibit promising effects in areas such as cancer therapy, inflammation, or neurological disorders.

Heterocyclic Chemistry

Efficient synthetic methods have been developed for pyrazole-fused heterocycles. For instance, microwave-assisted palladium-catalyzed reactions of β-halovinyl/aryl aldehydes with 3-aminopyrazoles or 5-aminopyrazoles yield pyrazole-fused compounds in good yields . These heterocycles find applications in materials science, catalysis, and organic synthesis.

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)14-5-3-4-12(8-14)9-16(24)21-10-13-11-22-23-7-2-1-6-15(13)23/h3-5,8,11H,1-2,6-7,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQWBZJSSPCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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